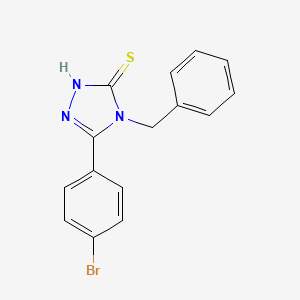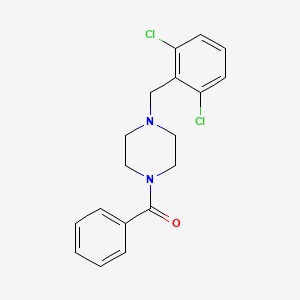
1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as FBFP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. FBFP is a pyrimidine derivative that possesses a unique molecular structure, making it an attractive candidate for research in medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not yet fully understood. However, it is believed to exert its effects through the inhibition of specific enzymes and proteins involved in cellular processes. 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione may alter the expression of genes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a range of biochemical and physiological effects. In cancer cells, 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione inhibits cell growth and induces apoptosis, or programmed cell death. 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to inhibit the replication of the hepatitis C virus, suggesting a potential use in antiviral therapy. Additionally, 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to act as a fluorescent probe, allowing for the visualization of specific cellular components.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. Additionally, 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have low toxicity and is generally well-tolerated in vitro. However, there are also limitations to the use of 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione in laboratory experiments. Its mechanism of action is not yet fully understood, which may limit its potential applications. Additionally, the synthesis of 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex process that requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential avenue is the investigation of 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione as a potential therapy for cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione and its effects on cellular processes. 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione may also have potential applications as a fluorescent probe for imaging studies. Further research in these areas may lead to the development of novel therapies and diagnostic tools.
Synthesemethoden
1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through a multi-step process, starting from the reaction of 4-fluorobenzylamine and ethyl acetoacetate, followed by cyclization and condensation reactions. The final product is obtained after purification by recrystallization. The synthesis of 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex process that requires expertise in organic chemistry and specialized equipment.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has shown promising results in various scientific research studies. It has been investigated for its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells in vitro. 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been studied for its antiviral activity, particularly against the hepatitis C virus. Additionally, 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been explored for its potential use as a fluorescent probe for imaging applications.
Eigenschaften
IUPAC Name |
(5Z)-1-[(4-fluorophenyl)methyl]-5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O4/c17-11-5-3-10(4-6-11)9-19-15(21)13(14(20)18-16(19)22)8-12-2-1-7-23-12/h1-8H,9H2,(H,18,20,22)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBQAJDQFPQSDV-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)NC(=O)N(C2=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(phenylsulfonyl)benzoyl]azepane](/img/structure/B5773965.png)

![N-(2-methylphenyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5773979.png)
![N-(3,4-dichlorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5773986.png)
![2-[(3-bromo-4-methoxybenzyl)thio]-4,5-dihydro-1H-imidazole](/img/structure/B5773988.png)

![N,N-dimethyl-N'-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imidoformamide](/img/structure/B5774003.png)
![3-fluoro-N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B5774009.png)
![2-({[(2-furylmethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5774018.png)
![5-methyl-N-[3-(N-{[2-(2-thienyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2-furamide](/img/structure/B5774019.png)


![4-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B5774045.png)